molecular formula C19H17N3O2 B2548677 Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034580-33-9

Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2548677
CAS RN: 2034580-33-9
M. Wt: 319.364
InChI Key: DIYOPCQMOOXPHJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” has a molecular formula of C19H17N3O2 and a molecular weight of 319.364.

Scientific Research Applications

    Antifibrotic Activity

    • Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exhibits anti-fibrotic properties. In a study, it effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting its potential as a novel anti-fibrotic drug .

    Antitubercular Activity

    • The compound’s derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These studies provide insights into its potential as an antimycobacterial agent .

    Antimicrobial Properties

    • Pyrimidine derivatives, including those with similar structures, have demonstrated antimicrobial effects. Investigating the compound’s antibacterial and antifungal activities could be valuable .

    Drug Design and Medicinal Chemistry

    • The pyrimidine moiety is considered a privileged structure in medicinal chemistry. Researchers can explore modifications around this core to design new compounds with diverse pharmacological activities .

Future Directions

The future directions for the study of “Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” and related compounds could involve further exploration of their potential as anticancer agents, particularly in relation to their antiproliferative actions and potential EGFR inhibitory activity .

properties

IUPAC Name

naphthalen-1-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(17-7-3-5-14-4-1-2-6-16(14)17)22-11-9-15(12-22)24-18-8-10-20-13-21-18/h1-8,10,13,15H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYOPCQMOOXPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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